molecular formula C7H7FN2O2 B1530064 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone CAS No. 1823885-48-8

1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone

Cat. No.: B1530064
CAS No.: 1823885-48-8
M. Wt: 170.14 g/mol
InChI Key: NNCISZCPOKGYDS-UHFFFAOYSA-N
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Description

1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone is a pyrimidine derivative with the molecular formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol . Its structure features a pyrimidine ring substituted with a fluorine atom at position 5, a methoxy group at position 4, and an acetyl group (ethanone) at position 2 (Figure 1). Pyrimidine derivatives are widely studied for their roles as kinase inhibitors, antiviral agents, and intermediates in drug synthesis.

Properties

IUPAC Name

1-(5-fluoro-4-methoxypyrimidin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4(11)6-9-3-5(8)7(10-6)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCISZCPOKGYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C(=N1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone can be synthesized through various synthetic routes, including the following:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it suitable for the synthesis of this compound.

  • Nucleophilic Substitution Reaction: Another approach involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with a fluorine-containing nucleophile.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Derivatives with various functional groups introduced onto the pyrimidine ring.

Scientific Research Applications

1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the role of pyrimidines in cellular processes.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The biological and physicochemical properties of pyrimidine-based ethanones are highly dependent on substituent type and position. Key analogs include:

Compound Name Molecular Formula Substituents (Position) Key Features/Applications Reference
1-(4-Methoxypyrimidin-2-yl)ethanone C₇H₈N₂O₂ -OCH₃ (4) Simpler analog; used in ligand design
1-(5-Bromopyrimidin-2-yl)ethanone C₆H₅BrN₂O -Br (5) Halogenated analog; potential cross-coupling substrate
1-(5-Fluoropyrimidin-2-yl)ethanone C₆H₅FN₂O -F (5) Lacks methoxy group; simpler fluorinated derivative
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone C₁₃H₁₃FN₂OS -F (aryl), -S (2), -CH₃ (6) Sulfur-containing analog; antibacterial activity
1-(5-Chloro-2-hydroxyphenyl)-ethanone C₈H₇ClO₂ -Cl (5), -OH (2) Phenolic derivative; precursor for antimicrobial agents
1-(2-Methyl-4-pyrimidinyl)ethanone C₇H₈N₂O -CH₃ (2) Methyl-substituted; flavoring agent

Key Observations :

  • Electron-withdrawing groups (F, Br) enhance stability and influence binding affinity in biological systems.
  • Methoxy groups (-OCH₃) improve solubility and modulate electronic effects. The dual substitution (fluoro and methoxy) in the target compound may synergistically enhance pharmacokinetic properties compared to monosubstituted analogs .
  • Sulfur-containing analogs (e.g., 2-sulfanylidene derivatives) exhibit distinct biological activities, such as antibacterial effects, attributed to thione groups’ metal-binding capacity .

Yield Comparison :

  • Fluorinated derivatives generally exhibit lower yields (e.g., 17–41% for compounds 29 and 30 in ) due to steric and electronic challenges in introducing fluorine .
  • Methoxy-substituted analogs (e.g., compound 23) achieve higher yields (78%) due to milder reaction conditions .

Biological Activity

Overview of 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone

This compound, also known by its CAS number 1823885-48-8, is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Its structure features a pyrimidine ring substituted with a fluorine atom and a methoxy group, which may contribute to its biological activity.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C7H8FN2O\text{C}_{7}\text{H}_{8}\text{F}\text{N}_{2}\text{O}

Potential Biological Activities

Antimicrobial Activity: Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi, potentially due to their ability to interfere with nucleic acid synthesis or enzyme activity.

Anticancer Properties: Some studies suggest that pyrimidine derivatives exhibit anticancer activity by inhibiting specific kinases involved in cell proliferation and survival. The presence of the fluorine atom may enhance the compound's potency and selectivity for cancer cells.

Enzyme Inhibition: The methoxy group in the compound could influence its interaction with enzymes. Research indicates that similar compounds can act as inhibitors of enzymes such as thymidylate synthase, which is crucial for DNA synthesis.

Case Studies

  • Antimicrobial Efficacy:
    • A study conducted on various pyrimidine derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating promising potential for further development as antimicrobial agents.
  • Anticancer Activity:
    • In vitro tests on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that certain pyrimidine derivatives induced apoptosis at concentrations as low as 25 µM. The mechanism was attributed to the inhibition of cell cycle progression and induction of reactive oxygen species (ROS).
  • Enzyme Inhibition Studies:
    • Research focusing on enzyme kinetics revealed that methoxy-substituted pyrimidines could inhibit thymidylate synthase with IC50 values in the low micromolar range, suggesting a mechanism for potential anticancer effects.

Data Table: Biological Activity Summary

Activity TypeCompound ClassObserved EffectReference
AntimicrobialPyrimidine DerivativeEffective against S. aureus and E. coli
AnticancerPyrimidine DerivativeInduces apoptosis in MCF-7 cells
Enzyme InhibitionMethoxy-PyrimidineInhibits thymidylate synthase

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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